iGP-1 - 27031-00-1

iGP-1

Catalog Number: EVT-270481
CAS Number: 27031-00-1
Molecular Formula: C17H15N3O3
Molecular Weight: 309.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

iGP-1 belongs to a novel class of cell-permeant small-molecule inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH). [] It is a benzimidazole derivative specifically designed for research purposes. [] The compound disrupts the activity of mGPDH, a crucial enzyme involved in the glycerol phosphate shuttle, linking glycolysis to oxidative phosphorylation within the mitochondria. [, ]

Benzimidazole-phenyl-succinamide Derivatives

Compound Description: Benzimidazole-phenyl-succinamide derivatives represent a class of small-molecule inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) []. These compounds were discovered through small-molecule screening and are characterized by a core benzimidazole-phenyl-succinamide structure essential for their inhibitory activity against mGPDH [].

Relevance: Benzimidazole-phenyl-succinamide derivatives are structurally related to iGP-1, sharing the core benzimidazole-phenyl-succinamide structure []. Modifications to the benzimidazole ring system within this class of compounds can modulate both the potency and off-target effects on mGPDH inhibition []. iGP-1 belongs to this class of compounds and exhibits mixed inhibition of mGPDH with IC50 and Ki values ranging from ~1–15 µM [].

iGP-5

Compound Description: iGP-5 is a small-molecule inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) []. It was identified through small-molecule screening and belongs to the benzimidazole-phenyl-succinamide class of mGPDH inhibitors [].

Relevance: iGP-5 is structurally related to iGP-1, sharing the core benzimidazole-phenyl-succinamide scaffold that is essential for mGPDH inhibition []. Both compounds exhibit mixed inhibition of mGPDH with similar potency, demonstrating IC50 and Ki values between ~1–15 µM [].

RH02211

Compound Description: RH02211 is a benzimidazole derivative reported to be a potent inhibitor of mitochondrial glycerophosphate dehydrogenase (mGPDH) [].

Relevance: Although the exact structure of RH02211 is not provided in the context, its classification as a benzimidazole derivative suggests a structural similarity to iGP-1, which also contains a benzimidazole moiety []. Both compounds target and inhibit mGPDH, indicating a shared mechanism of action [].

Compound 5108184

Compound Description: Compound 5108184 is a benzoxadiazole-derivative identified as a potent inhibitor of mitochondrial glycerophosphate dehydrogenase (mGPDH) []. This compound has demonstrated efficacy in inhibiting the growth of prostate cancer cell lines [].

Relevance: While not directly containing a benzimidazole group like iGP-1, Compound 5108184 shares a similar target and biological activity profile with iGP-1 by inhibiting mGPDH []. This suggests that both compounds may share a similar binding site or mechanism of action on the enzyme, despite structural differences.

Metformin

Compound Description: Metformin is a widely used antidiabetic drug that has been repurposed for cancer therapy []. It has demonstrated a good safety profile and is associated with improved responses to cancer treatment in various cancer models [].

Relevance: Recent studies have identified mitochondrial glycerophosphate dehydrogenase (mGPDH) as a target of metformin []. While structurally dissimilar to iGP-1, metformin's ability to inhibit mGPDH suggests a shared pathway of influencing cancer cell metabolism []. This finding highlights the potential of targeting mGPDH, the target of iGP-1, as a therapeutic strategy in cancer.

Overview

4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid is a compound recognized for its significant role in biochemical processes, particularly as an inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase. This compound has garnered attention in medicinal chemistry and biochemistry due to its potential therapeutic applications.

Source

The compound is cataloged in various chemical databases, including PubChem and BenchChem, which provide detailed information about its structure and biological activities. The IUPAC name for this compound is 4-[4-(1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid, indicating its complex structure involving a benzimidazole moiety.

Classification

This compound falls under the category of benzimidazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. It is classified as a small organic molecule with potential applications in drug development.

Synthesis Analysis

Methods

The synthesis of 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid typically involves several key steps:

  1. Starting Materials: The synthesis begins with 4-(1H-benzimidazol-2-yl)-4-oxobutanoic acid as a precursor.
  2. Reagents: Common reagents include amines for the amination process and various solvents depending on the reaction conditions.
  3. Reaction Conditions: The reaction may require specific temperatures and times to ensure complete conversion and purity of the final product.

Technical details regarding the reaction mechanisms often involve nucleophilic substitution or coupling reactions, which are critical for forming the desired amine linkages.

Molecular Structure Analysis

Structure

The molecular structure of 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid can be represented as follows:

  • Molecular Formula: C17H15N3O3
  • Molecular Weight: 313.32 g/mol
  • InChI Key: ARVPDCQNTCJVSU-UHFFFAOYSA-N

The structure features a benzimidazole ring attached to a phenyl group, which is further linked to an amino group and a butanoic acid moiety.

Data

Chemical Reactions Analysis

Reactions

The compound participates in several chemical reactions, primarily involving:

  1. Inhibition of Enzymatic Activity: It selectively inhibits mitochondrial glycerol-3-phosphate dehydrogenase with an IC₅₀ value of approximately 6.3 µM.
  2. Reactivity with Acids and Bases: The carboxylic acid group can undergo typical reactions such as esterification or amidation under appropriate conditions.

Technical Details

The kinetics of inhibition suggest that the compound binds to an allosteric site on the target enzyme, leading to mixed inhibition kinetics—competitive against free enzyme forms and uncompetitive against enzyme-substrate complexes.

Mechanism of Action

Process

The mechanism by which 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid exerts its effects involves:

  1. Binding to Mitochondrial Glycerol-3-phosphate Dehydrogenase: The binding alters the enzyme's conformation, thereby inhibiting its activity.
  2. Impact on Metabolic Pathways: It affects metabolic processes related to the glycerol phosphate shuttle, leading to reduced hydrogen peroxide production and alterations in mitochondrial membrane potential.

Data

Experimental studies indicate that at lower doses, the compound effectively inhibits mitochondrial activity without significant toxicity, while higher doses may lead to adverse effects.

Physical and Chemical Properties Analysis

Physical Properties

The compound is characterized by:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard storage conditions (2–8°C), protected from light.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant data from toxicity studies indicate that it has a low toxicity profile at therapeutic concentrations but requires careful dosage management in experimental settings.

Applications

Scientific Uses

The primary applications of 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid include:

  1. Biochemical Research: Used as a tool to study mitochondrial function and metabolic pathways.
  2. Drug Development: Investigated for potential use in treating metabolic disorders or conditions associated with mitochondrial dysfunction.
  3. Antidepressant Research: Analogous compounds have been evaluated for antidepressant activity, showcasing the versatility of benzimidazole derivatives in pharmacology.

Properties

CAS Number

27031-00-1

Product Name

4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid

IUPAC Name

4-[4-(1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

InChI

InChI=1S/C17H15N3O3/c21-15(9-10-16(22)23)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)20-17/h1-8H,9-10H2,(H,18,21)(H,19,20)(H,22,23)

InChI Key

ARVPDCQNTCJVSU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CCC(=O)O

Solubility

Soluble in DMSO

Synonyms

iGP-1; iGP 1; iGP1;

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.